molecular formula C17H14N2O3 B8777584 Ethyl 4-[(4-cyanobenzoyl)amino]benzoate

Ethyl 4-[(4-cyanobenzoyl)amino]benzoate

Cat. No.: B8777584
M. Wt: 294.30 g/mol
InChI Key: NUKZUZWKYZWUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-cyanobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 4-[(4-cyanobenzoyl)amino]benzoate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)14-7-9-15(10-8-14)19-16(20)13-5-3-12(11-18)4-6-13/h3-10H,2H2,1H3,(H,19,20)

InChI Key

NUKZUZWKYZWUIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-aminobenzoate (500 mg, 3.31 mmol) in anhydrous pyridine (10 mL) was added dropwise 4-cyanobenzoyl chloride (660 mg) at 0° C. After 5 min the temperature was allowed to warm up to rt. After 90 min aminomethyl resin (Polymers Laboratories PL-AMS, 1.93 mmol/g, 720 mg) was added and the resulting mixture was stirred overnight at rt. After filtration and rinsing the resin, water (125 mL) was added to the filtrate and a white solid precipated out. Filtration and washing with water gave a solid which was dried under vacuo at 60° C. overnight. The title compound (854 mg) was obtained as a pale yellow solid (92%) in 95.2% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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